N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-NAPHTHYLMETHYL)AMINE
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(naphthalen-2-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-2-4-18-11-16(5-7-17(18)3-1)13-21-10-9-15-6-8-19-20(12-15)23-14-22-19/h1-8,11-12,21H,9-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTZWNQSDCOJAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCNCC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-NAPHTHYLMETHYL)AMINE typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 1,3-benzodioxole and 2-naphthylmethylamine.
Reaction Conditions: The key step involves the alkylation of 2-naphthylmethylamine with 1,3-benzodioxole under controlled conditions. This reaction is often carried out in the presence of a suitable base and solvent to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimization of reaction conditions, scaling up the synthesis, and employing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-NAPHTHYLMETHYL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxole or naphthylmethyl moieties are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₁₃H₁₉NO₂
- Molecular Weight : 221.29 g/mol
- IUPAC Name : N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-methylpropan-2-amine
The compound features a benzodioxole moiety, which is known for its psychoactive properties, and a naphthyl group that may enhance its pharmacological profile.
Physical Properties
The compound is characterized by its unique structural features that contribute to its biological activity. The presence of the benzodioxole ring is particularly noteworthy as it is often associated with various psychoactive effects.
Pharmacological Research
The compound's structure suggests potential applications in pharmacological research, particularly in the development of novel psychoactive substances (NPS). Its analogs have been studied for their effects on serotonin receptors, which are critical in mood regulation and cognition.
Case Study: Serotonin Receptor Interaction
Research indicates that compounds similar to N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(2-naphthylmethyl)amine exhibit affinity for serotonin receptors (5-HT2A), which are implicated in the action of various hallucinogens. Studies have shown that modifications to the benzodioxole structure can significantly alter receptor binding profiles and behavioral outcomes in animal models.
Neuropharmacology
Given its structural attributes, this compound may serve as a lead structure for developing neuropharmacological agents aimed at treating mood disorders or enhancing cognitive function.
Data Table: Neuropharmacological Effects of Analog Compounds
| Compound Name | Receptor Affinity | Observed Effects | Reference |
|---|---|---|---|
| Compound A | 5-HT2A | Hallucinogenic | |
| Compound B | 5-HT2C | Anxiolytic | |
| This compound | TBD | TBD | TBD |
Synthetic Chemistry
The synthesis of this compound can be achieved through various organic reactions involving benzodioxole derivatives and naphthalene-based reagents. This aspect is crucial for researchers focusing on creating new derivatives with altered pharmacological properties.
Synthesis Pathway Example
A typical synthesis pathway may involve:
- Formation of Benzodioxole Derivative : Starting from readily available precursors.
- Alkylation with Naphthyl Methyl Group : Using alkyl halides to introduce the naphthyl moiety.
- Purification and Characterization : Employing chromatography techniques to isolate the final product.
Mechanism of Action
The mechanism of action of N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(2-NAPHTHYLMETHYL)AMINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations:
- Aromatic vs.
- Amine vs. Amide/Carbamate : The tertiary amine in the target compound offers higher basicity and hydrogen-bonding flexibility relative to amides (e.g., ) or carbamates (), which are more metabolically stable.
- Functional Group Reactivity : The chloroacetamide group in introduces electrophilic reactivity absent in the target compound, likely influencing biological activity.
Physicochemical and Application Differences
- Lipophilicity : The naphthylmethyl group in the target compound increases lipophilicity (logP ~4.5 estimated) compared to the trimethoxybenzamide (logP ~3.8, ) or carbamate derivatives (logP ~2.9, ).
- Biological Applications: Flavor Industry: The enamide in (FEMA 4773) is utilized as a flavoring agent due to its structural resemblance to natural phenylpropanoids. Antimicrobials: The thiazolidinone-chloroacetamide hybrid in may target bacterial enzymes via covalent interactions. Medicinal Chemistry: The target compound’s tertiary amine and aromatic systems align with neurotransmitter analogs (e.g., serotonin/dopamine modulators), though explicit data is lacking.
Biological Activity
N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(2-naphthylmethyl)amine is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and toxicology. This article presents a detailed exploration of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzodioxole moiety and a naphthyl group. The synthesis typically involves the reaction of 2-benzodioxole derivatives with naphthylmethyl amines under controlled conditions to yield the desired amine product. For instance, the synthesis can be achieved through a multi-step process involving the formation of intermediates like N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide, which has been documented in various studies .
Biological Activity Overview
The biological activity of this compound has been evaluated in several contexts:
- Insecticidal Activity : Research indicates that compounds containing the 1,3-benzodioxole structure exhibit significant insecticidal properties. For example, related compounds have shown larvicidal activity against Aedes aegypti, the vector for several viral diseases . The presence of methylenedioxy substituents appears crucial for enhancing biological activity.
- Toxicological Studies : Toxicity assessments have been conducted to evaluate the safety profile of benzodioxole derivatives. Notably, compounds similar to this compound were found to exhibit low cytotoxicity towards human cells at high concentrations (up to 5200 μM), indicating a favorable safety margin for potential therapeutic applications .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Receptor Modulation : The compound may interact with specific neurotransmitter receptors or enzymes involved in signal transduction pathways. This interaction could lead to altered physiological responses in target organisms.
- Inhibition of Key Biological Processes : Similar compounds have been shown to interfere with critical metabolic pathways in insects, leading to increased mortality rates among larvae exposed to these substances .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Q & A
Q. Key parameters :
- Temperature control (20–60°C) to prevent side reactions.
- Solvent selection (DMF or acetonitrile) to optimize solubility .
Basic: How can the structural integrity of this compound be validated post-synthesis?
Answer:
A combination of spectroscopic and crystallographic methods is critical:
- NMR spectroscopy : Analyze proton environments (e.g., benzodioxole protons at δ 6.6–6.8 ppm; naphthyl protons at δ 7.2–8.3 ppm) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, ensuring accurate bond angle and torsion angle measurements .
- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS, targeting an [M+H]⁺ peak matching the theoretical value (e.g., ~350–400 Da) .
Advanced: How can researchers resolve contradictions in reported binding affinity data for this compound across different biological assays?
Answer:
Contradictions may arise from assay-specific variables:
- Assay conditions : Compare results under standardized pH (7.4), temperature (37°C), and ionic strength. For example, buffer composition (e.g., Tris vs. PBS) can alter protein-ligand interactions .
- Target specificity : Use competitive binding assays with structurally similar analogs (e.g., N-(1,3-benzodioxol-5-yl)-2-(4-bromoindol-1-yl)acetamide ) to assess off-target effects.
- Data normalization : Apply statistical methods (e.g., Z-factor analysis) to account for variability in high-throughput screening .
Advanced: What computational strategies are effective for predicting the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., GPCRs or kinases). Validate predictions with experimental data from SPR (surface plasmon resonance) .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess stability of hydrogen bonds (e.g., benzodioxole oxygen interactions) .
- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to predict affinity trends .
Basic: How does the compound’s stability vary under different storage and experimental conditions?
Answer:
- Photostability : Protect from UV light due to the naphthyl group’s susceptibility to photodegradation. Monitor via HPLC-UV at 254 nm .
- Thermal stability : Store at –20°C in inert atmospheres (argon) to prevent oxidation. Thermal gravimetric analysis (TGA) shows decomposition >150°C .
- pH sensitivity : Avoid prolonged exposure to acidic conditions (pH < 5), which may hydrolyze the amine linkage .
Advanced: What structural modifications enhance selectivity for specific biological targets (e.g., serotonin receptors vs. adrenergic receptors)?
Answer:
- Substituent engineering :
- Linker optimization : Shorten the ethyl spacer to reduce conformational flexibility, improving selectivity for rigid binding pockets .
Advanced: How can researchers interpret conflicting data on the compound’s biological activity in in vitro vs. in vivo models?
Answer:
- Pharmacokinetic factors : Assess bioavailability using LC-MS/MS to measure plasma concentrations. Low permeability (e.g., Caco-2 assay <5 × 10⁻⁶ cm/s) may explain in vivo-in vitro discrepancies .
- Metabolite profiling : Identify major metabolites (e.g., via hepatic microsomes) that may act as active or inhibitory species .
- Dose-response alignment : Normalize in vitro IC₅₀ values to in vivo dosages using allometric scaling .
Comparative Table: Structural Analogs and Key Differences
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
